molecular formula C15H15N3O2 B13993072 5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B13993072
M. Wt: 269.30 g/mol
InChI Key: ZCCKPLFZSPQEGA-UHFFFAOYSA-N
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Description

5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional substituents such as a methoxybenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring, followed by its fusion with a pyridine ring. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Fusion with Pyridine Ring: The pyrazole intermediate is then reacted with a suitable pyridine derivative under cyclization conditions, often involving a dehydrating agent such as phosphorus oxychloride.

    Introduction of Substituents: The methoxybenzyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to modify the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has shown potential in medicinal chemistry, particularly in the development of antiproliferative agents. Studies have demonstrated its activity against certain cancer cell lines, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. In medicinal applications, it has been found to inhibit certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the methoxybenzyl group enhances its solubility and reactivity, making it more versatile in various applications.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-6-methyl-1H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C15H15N3O2/c1-10-7-14-13(8-16-17-14)15(19)18(10)9-11-3-5-12(20-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17)

InChI Key

ZCCKPLFZSPQEGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2)C(=O)N1CC3=CC=C(C=C3)OC

Origin of Product

United States

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